(S)-1-FMOC-3-hydroxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 |
InChI Key |
UPMBUSIITKEKOM-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of S 1 Fmoc 3 Hydroxypiperidine
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the 3-position of the piperidine (B6355638) ring is a primary site for functionalization. Its reactivity is characteristic of a typical secondary alcohol, allowing for esterification, etherification, oxidation, and reduction transformations. The presence of the bulky Fmoc protecting group on the nitrogen can influence the steric accessibility of the hydroxyl group, but generally, it does not inhibit these common reactions.
Esterification and Etherification Reactions
Esterification of the hydroxyl group in (S)-1-Fmoc-3-hydroxypiperidine can be readily achieved through acylation reactions. Standard conditions, such as reaction with acid chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), can be employed to form the corresponding esters. These reactions are typically efficient and proceed with retention of the stereochemistry at the C3 position. The Fmoc group is stable under these acylation conditions.
Etherification of the hydroxyl group can be accomplished via methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. jk-sci.comwikipedia.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com This method allows for the introduction of a variety of alkyl or aryl groups at the 3-position of the piperidine ring.
| Reaction | Reagents | Product | Key Considerations |
| Esterification | Acid chloride/anhydride, non-nucleophilic base (e.g., triethylamine) | (S)-1-Fmoc-3-(acyloxy)piperidine | Fmoc group is stable. |
| Etherification | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (R-X) | (S)-1-Fmoc-3-(alkoxy)piperidine | SN2 mechanism; primary alkyl halides are preferred to avoid elimination. jk-sci.comwikipedia.orgmasterorganicchemistry.com |
Oxidation and Reduction Transformations
The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-1-Fmoc-3-oxopiperidine. Several mild oxidation methods are suitable for this transformation, which is important to avoid over-oxidation or side reactions.
Common Oxidation Methods:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. wikipedia.orgchem-station.com It is known for its mild conditions and wide functional group tolerance. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgalfa-chemistry.com The reaction is typically performed at room temperature in chlorinated solvents. wikipedia.org
These oxidation reactions are highly efficient and compatible with the Fmoc protecting group.
| Oxidation Method | Reagents | Product | Key Features |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | (S)-1-Fmoc-3-oxopiperidine | Mild conditions, avoids toxic chromium reagents. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (S)-1-Fmoc-3-oxopiperidine | Mild, selective, and performed at room temperature. wikipedia.orgalfa-chemistry.com |
The reduction of the hydroxyl group itself is a more complex transformation that typically involves its conversion into a good leaving group, such as a tosylate or a halide, followed by reductive removal. For instance, the hydroxyl group can be converted to a tosylate, which can then be reduced using a hydride source like lithium aluminum hydride.
Transformations at the Piperidine Nitrogen
The piperidine nitrogen in this compound is protected by the Fmoc group. This protecting group is stable under a variety of reaction conditions but can be selectively removed when desired, typically under basic conditions.
Fmoc Deprotection Mechanisms
The removal of the Fmoc group is a critical step in many synthetic sequences, particularly in peptide synthesis, to liberate the secondary amine for further reactions.
The most common method for Fmoc deprotection is treatment with a secondary amine base, such as piperidine or piperazine (B1678402), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The mechanism involves a β-elimination reaction. nih.gov The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). nih.gov The secondary amine then traps the reactive DBF intermediate, preventing it from undergoing side reactions with the newly deprotected amine. nih.gov Piperazine has been investigated as an alternative to piperidine and has been shown to cause fewer side reactions in some cases. researchgate.net
While generally efficient, Fmoc deprotection can be accompanied by several side reactions, particularly in the context of peptide synthesis.
Diketopiperazine Formation: This side reaction can occur in dipeptides, where the newly deprotected N-terminal amine can attack the carbonyl group of the C-terminal amino acid, leading to the formation of a cyclic diketopiperazine and cleavage from the solid support if applicable. google.com
Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring known as an aspartimide. google.com This can lead to racemization and the formation of β-aspartyl peptides upon hydrolysis of the imide. google.com The use of piperazine instead of piperidine for Fmoc deprotection has been shown to minimize aspartimide formation in some instances. researchgate.net
Racemization: Although less common for most amino acids, some, like cysteine and histidine, are more prone to racemization during the basic conditions of Fmoc deprotection. researchgate.net
Strategies for Minimizing Side Reactions
The removal of the Fmoc group, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), can be accompanied by several side reactions. nih.govresearchgate.net While many of these are documented in the context of solid-phase peptide synthesis (SPPS), the underlying chemical principles apply to the deprotection of this compound.
Key side reactions include the formation of piperidine adducts and degradation of sensitive moieties. For instance, in peptide synthesis, aspartimide formation is a significant issue, which occurs via intramolecular cyclization. nih.govresearchgate.net While not directly applicable to this compound itself, the strategies developed to suppress such base-induced side reactions are relevant.
Common Strategies to Mitigate Side Reactions:
Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution has been shown to reduce certain side reactions. researchgate.net
Solvent Choice: The choice of solvent can influence reaction rates and side product formation. While DMF is common, N-methyl-2-pyrrolidone (NMP) is also frequently used. researchgate.netnih.gov
Modified Deprotection Conditions: Reducing the concentration of piperidine or shortening the reaction time can sometimes minimize side product formation, although this must be balanced with ensuring complete deprotection.
A significant side reaction during Fmoc removal is the formation of diketopiperazines, particularly at the dipeptide stage in SPPS. nih.goviris-biotech.de This involves an intramolecular nucleophilic attack of the newly deprotected amine onto the ester linkage to the solid support. nih.gov Although this compound is not a peptide, this highlights the enhanced nucleophilicity of the piperidine nitrogen once deprotected, which is a key feature in its subsequent derivatization.
Development of Alternative Deprotection Reagents
Concerns over side reactions, as well as the regulatory status and unpleasant odor of piperidine, have driven the development of alternative reagents for Fmoc removal. nih.goviris-biotech.deacs.org These alternatives often offer different basicity and nucleophilicity profiles, which can be advantageous for specific substrates.
A range of bases has been investigated as replacements for piperidine. These include other secondary amines like piperazine and 4-methylpiperidine, as well as non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.goviris-biotech.de
Piperazine (PZ): Often used in combination with DBU, piperazine has been shown to significantly reduce side reactions like diketopiperazine formation compared to piperidine. nih.gov It is considered a greener alternative and is effective at lower concentrations. researchgate.netacsgcipr.org
4-Methylpiperidine (4MP): This reagent has been demonstrated to deprotect the Fmoc group as efficiently as piperidine. iris-biotech.de A key advantage is that it is not a controlled substance, simplifying procurement and handling. iris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): As a non-nucleophilic base, DBU is useful in cases where the nucleophilicity of piperidine could lead to unwanted side reactions. iris-biotech.de It is often used in combination with a scavenger like piperazine to trap the dibenzofulvene byproduct. nih.govacsgcipr.org
Morpholine: This reagent is noted for its ability to minimize diketopiperazine and aspartimide formation. researchgate.net
Tris(2-aminoethyl)amine: This amine can be used for Fmoc removal, particularly in solution-phase synthesis, as it forms a dibenzofulvene adduct that can be extracted. researchgate.net
The table below summarizes some alternative reagents and their reported advantages.
| Reagent/System | Typical Concentration | Solvent | Key Advantages | Citations |
| Piperazine (PZ) | 5% (w/v) | DMF or NMP | Reduces diketopiperazine formation, less side reaction. | researchgate.netnih.gov |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar efficiency to piperidine, not a controlled substance. | nih.goviris-biotech.de |
| DBU / Piperazine | 2% DBU / 5% Piperazine | NMP | Drastic reduction in diketopiperazine formation, enhanced kinetics. | nih.gov |
| Morpholine | 50-60% | DMF | Minimizes diketopiperazine and aspartimide formation. | researchgate.net |
Post-Deprotection Derivatization of the Free Amine
Following the removal of the Fmoc group, the resulting free secondary amine of (S)-3-hydroxypiperidine becomes available for a wide array of chemical transformations. This chiral piperidine derivative is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. chemicalbook.comnbinno.com For instance, the related compound (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, an inhibitor of Bruton's tyrosine kinase. chemicalbook.commdpi.com
The deprotected amine can undergo several common reactions:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones to introduce alkyl substituents.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl piperidines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These derivatizations allow for the incorporation of the chiral (S)-3-hydroxypiperidine motif into larger molecules, modifying properties such as solubility, lipophilicity, and biological activity.
Stereochemical Considerations in Reactions
The presence of a stereocenter at the C-3 position of the piperidine ring is a defining feature of this compound. Maintaining the integrity of this chiral center and understanding its influence on subsequent reactions are critical.
Applications As a Chiral Building Block in Complex Organic Synthesis
Construction of Piperidine-Fused Heterocyclic Systems
The chiral 3-hydroxypiperidine (B146073) core, accessible from the deprotection of (S)-1-FMOC-3-hydroxypiperidine, serves as a foundational scaffold for constructing complex piperidine-fused heterocyclic systems. These fused structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activity.
One established strategy involves the cyclization of functionalized piperidine (B6355638) derivatives. For instance, N-protected 4-oxopiperidine can be elaborated into 3-alkyl-4-oxopiperidine intermediates. These intermediates can then undergo reductive cyclization to form piperidine rings fused with oxygen-containing heterocycles, such as pyrans or furans. researchgate.net A typical reaction sequence might involve:
Deprotection: Removal of the FMOC group from this compound to yield (S)-3-hydroxypiperidine.
Re-protection and Oxidation: Protection of the nitrogen with a suitable group (e.g., Boc) followed by oxidation of the hydroxyl group to a ketone.
Functionalization: Introduction of an appropriate side chain at the C-3 position containing a terminal alcohol.
Cyclization: An acid-catalyzed intramolecular reaction to form the fused heterocyclic system.
This approach allows for the stereocontrolled synthesis of bicyclic structures where the stereochemistry of the original hydroxyl group directs the formation of subsequent chiral centers.
Asymmetric Synthesis of Complex Piperidine-Containing Natural Product Analogues
Chiral piperidine scaffolds are prevalent components in a vast number of active pharmaceutical ingredients and natural products. researchgate.netthieme-connect.com The introduction of a chiral center within the piperidine ring, such as the hydroxyl group in (S)-3-hydroxypiperidine, can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com Consequently, this compound is a key starting material for the asymmetric synthesis of analogues of complex natural products, particularly in the development of new therapeutic agents. derpharmachemica.comchemicalbook.comnih.gov Its utility lies in providing a pre-defined stereocenter, which simplifies complex synthetic routes and avoids costly and often low-yielding chiral resolution steps later in the synthesis. derpharmachemica.com
A key transformation for elaborating the (S)-3-hydroxypiperidine scaffold is the introduction of substituents at the C-2 position, adjacent to the nitrogen atom. This modification is crucial for building many biologically active molecules. Direct C-H functionalization at this position can be achieved through methods like directed α-lithiation and trapping. nih.gov
In this approach, the nitrogen atom is typically protected with a group that can direct a strong base (like s-butyllithium) to deprotonate the adjacent C-2 position. While the FMOC group is not ideal for this, it can be swapped for a directing group such as a Boc (tert-butoxycarbonyl) or a pyridyl group. nih.govresearchgate.net The resulting lithiated intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, or ketones) to install a new substituent at the C-2 position with high regioselectivity. This method provides a powerful tool for creating a library of 2-substituted 3-hydroxypiperidine derivatives from a common chiral precursor.
Table 1: Representative C-2 Functionalization Reactions on N-Protected Piperidines
| N-Protecting Group | Reagents | Electrophile (E+) | Product |
| N-Boc | 1. s-BuLi, (-)-Sparteine 2. E+ | Alkyl Halide, Aldehyde | α-Substituted N-Boc-piperidine |
| N-Pyridyl | 1. Pd(OAc)₂, Aryl boronate | Aryl group | α-Arylated N-Pyridyl-piperidine |
This compound is also a valuable precursor for the synthesis of optically pure 3-hydroxypipecolic acid derivatives. acs.orgfigshare.com Pipecolic acid (piperidine-2-carboxylic acid) and its hydroxylated analogues are important non-proteinogenic amino acids found in a variety of natural products and are used as building blocks in pharmaceutical synthesis. acs.org
A common synthetic route involves the functionalization of the C-2 position to install a carboxylic acid or a precursor group. One effective methodology utilizes a rhodium-catalyzed cyclohydrocarbonylation of a suitable acyclic precursor derived from the chiral piperidine. acs.org A more direct approach involves the oxidation of a C-2 functionalized intermediate. The general steps are outlined below:
C-2 Functionalization: Introduction of a handle at the C-2 position, for example, via the α-lithiation method described previously, using an electrophile that can be converted to a carboxylic acid (e.g., CO₂ or a protected hydroxymethyl group).
Oxidation: Conversion of the C-2 substituent to a carboxylic acid group.
Deprotection: Removal of protecting groups to yield the final 3-hydroxypipecolic acid.
This strategy allows for the synthesis of various diastereomers of 3-hydroxypipecolic acid by controlling the stereochemistry of the starting material and the subsequent reactions. acs.org
Utilization in the Assembly of Diverse Chiral Scaffolds
The chiral piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it appears in the core structure of numerous approved drugs. thieme-connect.comdoaj.org The use of enantiomerically pure building blocks like this compound allows medicinal chemists to systematically explore the chemical space around this core structure. researchgate.net
By introducing chiral piperidine scaffolds into small molecules, researchers can achieve several key objectives in drug design: thieme-connect.comthieme-connect.com
Modulating Physicochemical Properties: The piperidine ring can influence properties such as solubility and lipophilicity. The stereochemistry of substituents can fine-tune these properties to optimize drug absorption and distribution. thieme-connect.com
Enhancing Biological Activity and Selectivity: The three-dimensional arrangement of functional groups on the chiral piperidine scaffold can lead to a precise fit with biological targets, enhancing potency and selectivity for the desired receptor or enzyme. researchgate.net
The versatility of the (S)-3-hydroxypiperidine core allows it to be incorporated into a wide array of molecular architectures, from simple substituted rings to complex polycyclic systems, making it a cornerstone of modern drug discovery.
Integration into Peptidomimetic and Advanced Peptide Synthesis as a Non-Natural Amino Acid or Scaffold
The presence of the FMOC protecting group makes this compound particularly well-suited for use in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com SPPS is an automated or semi-automated process for building peptide chains on a solid resin support. The FMOC group protects the nitrogen atom of the incoming amino acid, and it is selectively removed at each cycle of the synthesis using a solution of piperidine in a solvent like DMF. nih.govresearchgate.net
This compound can be used as a non-natural amino acid to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov When incorporated into a peptide sequence, the hydroxypiperidine ring acts as a constrained scaffold, forcing the peptide backbone into a specific conformation. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.
The synthesis process involves coupling the carboxylic acid of an amino acid to the free amine on the resin, followed by deprotection of its FMOC group to reveal a new amine for the next coupling. While this compound itself is not an amino acid, it can be functionalized to include a carboxylic acid group (e.g., by conversion to a pipecolic acid derivative) or used as a scaffold to link peptide chains. This integration opens the door to creating novel peptide-based therapeutics with superior stability and tailored biological activity. nih.gov
Analytical and Characterization Methodologies in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of (S)-1-FMOC-3-hydroxypiperidine. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
NMR spectroscopy is a powerful tool for the structural characterization of this compound, providing insight into the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the well-documented spectra of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 3-hydroxypiperidine (B146073) ring system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl group, typically in the range of 7.2 to 7.8 ppm. The protons on the piperidine (B6355638) ring would appear more upfield, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) exhibiting a characteristic shift. The presence of the electron-withdrawing Fmoc group influences the chemical shifts of the adjacent methylene (B1212753) protons on the piperidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carbamate (B1207046) linker in the Fmoc group is expected to have a chemical shift around 155 ppm. The aromatic carbons of the fluorenyl moiety would resonate between 120 and 145 ppm. The carbons of the piperidine ring would appear in the upfield region, with the carbon attached to the hydroxyl group being the most deshielded among the saturated ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic Protons | 7.20 - 7.80 | 120.0, 125.1, 127.0, 127.6 |
| Fmoc Bridgehead CH | 4.25 - 4.35 | 47.3 |
| Fmoc Methylene CH₂ | 4.40 - 4.60 | 67.0 |
| Fmoc Carbonyl C=O | --- | ~155.0 |
| Piperidine CH-OH | 3.70 - 3.90 | 65.0 - 68.0 |
| Piperidine CH₂ (adjacent to N) | 3.20 - 4.00 | 44.0 - 50.0 |
| Piperidine Ring CH₂ | 1.40 - 2.00 | 25.0 - 35.0 |
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected molecular weight of this compound (C₂₀H₂₁NO₃) is approximately 323.39 g/mol . In positive ion mode ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ at m/z 324.4.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through characteristic fragmentation patterns. A prominent fragmentation pathway for N-Fmoc protected compounds involves the cleavage of the Fmoc group. This typically occurs through a McLafferty-type rearrangement, leading to the loss of dibenzofulvene (DBF) and carbon dioxide. Key fragments would include the dibenzofulvene cation and the deprotected hydroxypiperidine fragment.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion/Fragment | Description |
| 324.4 | [M+H]⁺ | Protonated molecular ion |
| 179.1 | [Fluorenyl-CH₂]⁺ | Fragment from Fmoc group cleavage |
| 165.1 | [Dibenzofulvene-H]⁺ | Dibenzofulvene fragment after β-elimination |
| 102.1 | [C₅H₁₂NO]⁺ | Protonated 3-hydroxypiperidine core |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the chemical and chiral purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® columns), are highly effective for separating a wide range of chiral molecules, including N-protected amino compounds. sigmaaldrich.com For N-Fmoc derivatives, detection is typically performed using a UV detector, as the fluorenyl group is a strong chromophore with significant absorbance around 265 nm. bldpharm.com
The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline resolution between the two enantiomers. phenomenex.comchemicalbook.com
Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® IA or IC (amylose or cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Elution | Baseline separation of (S) and (R) enantiomers |
Direct analysis of the intact this compound molecule by Gas Chromatography is generally not feasible due to its high molecular weight, polarity, and low volatility. However, GC is a valuable indirect method for quantifying the loading of the Fmoc group on a solid support during peptide synthesis, a process analogous to the protection of the piperidine amine.
This method involves the base-catalyzed cleavage of the Fmoc group, typically with piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The cleavage releases dibenzofulvene (DBF), which forms a stable adduct with the base. This adduct can be quantified by GC with a Flame Ionization Detector (FID), and the amount of the adduct is directly proportional to the initial amount of the Fmoc-protected compound.
Alternatively, the 3-hydroxypiperidine core could be analyzed by GC after removal of the Fmoc protecting group, followed by derivatization of the resulting secondary amine and hydroxyl group to increase volatility (e.g., via silylation).
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to enhance the analytical properties of a molecule. While the Fmoc group on this compound already provides a strong UV chromophore and a fluorophore suitable for HPLC analysis, further derivatization can be employed, particularly for the free hydroxyl group.
For instance, if a different detection method is desired (e.g., fluorescence detection at a different wavelength) or if GC analysis of the intact molecule is attempted, the hydroxyl group can be targeted.
Common derivatization strategies for hydroxyl groups include:
Esterification or Etherification: Reacting the hydroxyl group with a reagent containing a fluorescent tag can significantly increase detection sensitivity in HPLC-fluorescence methods.
Silylation: Converting the polar hydroxyl group into a nonpolar silyl (B83357) ether (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) drastically increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.
These strategies can be particularly useful when analyzing the compound in complex matrices where enhanced selectivity and sensitivity are required.
Fmoc-Cl Based Derivatization for Amine Analysis
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely utilized derivatizing agent for the analysis of compounds containing primary and secondary amine groups. researchgate.netresearchgate.net The reaction involves the nucleophilic amine attacking the electrophilic carbonyl carbon of Fmoc-Cl, resulting in the formation of a stable, highly fluorescent carbamate derivative. This derivatization is essential for compounds that lack a chromophore or fluorophore, as it significantly enhances their detectability by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. nih.gov
The derivatization reaction is typically carried out under alkaline conditions, often using a borate (B1201080) buffer, to facilitate the reaction. researchgate.netikm.org.mynih.gov Studies have shown that parameters such as buffer concentration, pH, Fmoc-Cl concentration, and reaction time are critical for achieving optimal and reproducible derivatization. ikm.org.mynih.gov For instance, one study identified optimal conditions as using a 2.5 mM borate buffer at pH 10 with a 2.0 mM Fmoc-Cl solution, allowing the reaction to proceed for 40 minutes. ikm.org.my The resulting Fmoc derivatives are generally stable, permitting automated analysis of multiple samples. nih.gov
While Fmoc-Cl is highly reactive towards amine groups, its reactivity with hydroxyl groups is considerably lower due to the reduced nucleophilicity of the hydroxyl oxygen. ikm.org.my Nevertheless, the reaction can occur, often requiring basic conditions for catalysis. ikm.org.my A comparative study of various amine-derivatization reagents found Fmoc-Cl to be particularly useful for analyses conducted under highly acidic chromatography conditions. nih.gov
| Parameter Optimized | Optimal Condition | Outcome |
| Borate Buffer Concentration | 2.5 mM (at pH 10) | Increased peak areas of derivatives; higher concentrations led to Fmoc-Cl decomposition. ikm.org.my |
| Fmoc-Cl Concentration | 2.0 mM | Ensured sufficient reagent for reaction while minimizing by-products like 9-fluorenylmethanol. ikm.org.my |
| Reaction Time | 40 minutes | Allowed for complete and stable derivative formation. ikm.org.mynih.gov |
| Reaction Medium | Acetonitrile:Water (6:4 v/v) | Provided a suitable solvent environment for the reaction components. ikm.org.my |
Table 1: Optimized parameters for the derivatization of amine-containing compounds using Fmoc-Cl for HPLC analysis, based on research findings. ikm.org.mynih.gov
Chiral Derivatizing Agents for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of chiral molecules is a critical analytical challenge. One established strategy involves the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that covalently bonds with the analyte, converting a mixture of enantiomers into a mixture of diastereomers. wikipedia.orgnih.gov Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard, non-chiral analytical techniques like HPLC or distinguished by spectroscopic methods such as NMR. wikipedia.org
This pre-column derivatization approach is particularly valuable for enantiomers that are difficult to separate on a chiral stationary phase (CSP) or for those lacking a strong chromophore for UV detection. The introduction of the CDA can also incorporate a chromophoric group, enhancing detection sensitivity.
A pertinent example is the estimation of the enantiomeric impurity in piperidin-3-amine, a related piperidine compound. A chiral HPLC-UV method was developed that involves pre-column derivatization with para-toluene sulfonyl chloride (PTSC) in a basic medium. nih.gov This reaction introduces a chromophore into the non-chromophoric analyte. nih.gov The resulting diastereomeric sulfonamides are then separated on a chiral column, allowing for the precise quantification of the minor enantiomer. nih.gov
While derivatization is a powerful tool, direct methods using chiral HPLC are also common for assessing the enantiomeric purity of piperidine derivatives. For instance, an efficient isocratic Normal Phase-HPLC method was developed to quantify the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine, a closely related precursor. researchgate.net This method utilizes a specialized chiral column to achieve separation without prior derivatization. researchgate.netderpharmachemica.com
| Analyte | Derivatizing Agent / Method | Column | Mobile Phase | Detection | Resolution (Rs) |
| Piperidin-3-amine | para-Toluene Sulfonyl Chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol (B145695) | UV at 228 nm | > 4.0 |
| (S)-1-Boc-3-hydroxypiperidine | Direct Chiral HPLC | Chiralpak IC | 5% Isopropanol and 95% n-Hexane (v/v) | UV at 210 nm | Not Specified |
| (S)-1-Boc-3-hydroxypiperidine | Direct Chiral HPLC | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | Not Specified | Not Specified | Not Specified |
Table 2: Summary of chiral HPLC conditions for the analysis of piperidine derivatives, employing both pre-column derivatization and direct separation methods. researchgate.netnih.govderpharmachemica.com
The choice between direct chiral chromatography and the use of a chiral derivatizing agent depends on the specific properties of the analyte, the availability of suitable chiral stationary phases, and the desired sensitivity of the assay. Both approaches are fundamental in the analytical toolkit for ensuring the enantiomeric purity of compounds like this compound.
Future Research Directions and Perspectives
Development of More Sustainable and Economically Viable Synthetic Routes
The current multi-step syntheses of (S)-1-FMOC-3-hydroxypiperidine often rely on classical resolution methods or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant chemical waste. Future research is increasingly focused on developing more sustainable and economically viable synthetic strategies that align with the principles of green chemistry.
| Synthetic Strategy | Key Advantages |
| Use of Renewable Starting Materials | Reduces reliance on petrochemical feedstocks and minimizes environmental impact. |
| Catalytic Methods with Minimal Protecting Groups | Increases atom economy, reduces waste, and simplifies the synthetic process. |
| One-Pot or Tandem Reactions | Improves efficiency, reduces solvent usage, and lowers operational costs. |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving high levels of stereoselectivity is paramount in the synthesis of enantiomerically pure compounds like this compound. Future research will continue to push the boundaries of asymmetric catalysis to develop more efficient and selective methods for the synthesis of chiral piperidines.
A significant area of focus is the development of novel transition metal catalysts for the asymmetric hydrogenation of N-protected 3-hydroxypyridinium (B1257355) salts. Researchers are exploring new chiral ligands and catalyst systems to achieve higher enantiomeric excesses (ee) and turnover numbers (TONs) under milder reaction conditions. Additionally, the use of organocatalysis, which avoids the use of potentially toxic and expensive metals, is a rapidly growing field of interest. Chiral Brønsted acids or bifunctional organocatalysts could offer new avenues for the enantioselective synthesis of 3-hydroxypiperidine (B146073) derivatives. Furthermore, biocatalysis, utilizing enzymes such as ketoreductases or transaminases, presents a highly selective and environmentally benign alternative for the synthesis of chiral piperidines.
| Catalytic System | Advantages and Research Focus |
| Transition Metal Catalysis | Development of new chiral ligands for higher enantioselectivity and turnover numbers in asymmetric hydrogenation. |
| Organocatalysis | Metal-free approach offering alternative selectivity profiles and milder reaction conditions. |
| Biocatalysis | Highly stereoselective and environmentally friendly, with potential for reactions in aqueous media. |
Expanded Applications in the Synthesis of Underexplored Chiral Molecules
While this compound is a well-established building block, its full potential in the synthesis of novel and underexplored chiral molecules is yet to be realized. Future research will likely focus on leveraging its inherent chirality to access a wider range of complex molecular architectures.
One promising area is the synthesis of novel spirocyclic and bridged piperidine (B6355638) derivatives, which are of significant interest in drug discovery due to their conformational rigidity and potential for unique biological activities. The hydroxyl group of this compound provides a convenient handle for further functionalization, enabling the construction of these intricate scaffolds. Moreover, its use as a chiral scaffold for the development of new asymmetric catalysts and ligands is an emerging area of research. The piperidine ring can provide a well-defined chiral environment to control the stereochemical outcome of chemical reactions. The incorporation of this chiral building block into peptide and peptidomimetic structures to modulate their conformation and biological activity is another exciting avenue for future exploration.
Computational and Mechanistic Studies to Predict Reactivity and Selectivity
A deeper understanding of the reaction mechanisms underlying the stereoselective synthesis of this compound is crucial for the rational design of more efficient and selective catalysts. Computational and mechanistic studies are powerful tools for elucidating the intricate details of these transformations.
Future research will increasingly employ density functional theory (DFT) and other computational methods to model the transition states of key stereodetermining steps. These studies can provide valuable insights into the origin of enantioselectivity and guide the development of new catalysts with improved performance. In silico screening of virtual catalyst libraries will accelerate the discovery of novel and effective catalytic systems. Furthermore, detailed kinetic and spectroscopic studies will be essential to validate the proposed reaction mechanisms and provide a comprehensive understanding of the catalytic cycle. This synergistic approach, combining computational modeling with experimental investigation, will be instrumental in advancing the field of asymmetric piperidine synthesis.
| Research Approach | Key Contributions |
| Computational Modeling (e.g., DFT) | Elucidation of reaction mechanisms and prediction of stereochemical outcomes. |
| In Silico Catalyst Screening | Accelerated discovery of new and efficient catalytic systems. |
| Kinetic and Spectroscopic Studies | Experimental validation of proposed mechanisms and understanding of catalytic cycles. |
Q & A
Q. What are the recommended safety protocols for handling (S)-1-FMOC-3-hydroxypiperidine in laboratory settings?
this compound requires adherence to GHS hazard classifications for skin, eye, and respiratory irritation. Key precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent direct contact .
- Conducting experiments in a fume hood to mitigate inhalation risks .
- Immediate decontamination procedures: Flush eyes with water for 15 minutes upon exposure and wash skin with soap and water . Methodological Note: Integrate these protocols into standard operating procedures (SOPs) and validate compliance through routine lab safety audits.
Q. How can researchers verify the purity of this compound after synthesis?
Purity assessment typically involves:
- HPLC/LC-MS : Compare retention times and mass spectra against reference standards (e.g., EP or USP monographs) .
- NMR Spectroscopy : Analyze H and C NMR peaks for characteristic signals of the FMOC group and piperidine ring. For example, the FMOC aromatic protons resonate at δ 7.3–7.8 ppm .
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
Q. What are the common synthetic routes for this compound?
A standard approach involves:
- Step 1 : Protection of the piperidine nitrogen with FMOC-Cl in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2 : Hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation or enzymatic resolution to achieve the (S)-configuration .
- Step 3 : Purification via flash chromatography (silica gel, 5–10% methanol/DCM gradient) . Critical Milestone: Monitor reaction progress by TLC (Rf ~0.3 in 10% MeOH/DCM) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
Contradictions in NMR or LC-MS data may arise from:
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free of residual protons .
- Enantiomeric Impurities : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity (>98% ee) .
- Degradation Products : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolyzed FMOC or oxidized piperidine derivatives . Framework Application: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize analytical adjustments .
Q. What experimental design frameworks are suitable for studying the biological activity of this compound derivatives?
- PICO Framework :
- Population : Cancer cell lines (e.g., HeLa or MCF-7).
- Intervention : Derivatives with modified FMOC or hydroxyl groups.
- Comparison : Untreated controls or baseline piperidine analogs.
- Outcome : IC50 values from MTT assays .
Q. How can researchers address discrepancies in reproducibility across synthetic batches?
- Root-Cause Analysis :
- Track variability in reaction temperature (±2°C tolerance) or moisture levels (use of molecular sieves) .
- Validate reagent quality via Karl Fischer titration (water content <0.1%) .
- Statistical Validation : Apply ANOVA to compare yields/purity across batches (p <0.05 threshold) .
Case Study: A 2021 study resolved batch inconsistencies in piperidine analogs by standardizing anhydrous conditions and catalyst loading (5 mol% Pd/C) .
- Statistical Validation : Apply ANOVA to compare yields/purity across batches (p <0.05 threshold) .
Q. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer (residence time: 30 min at 50°C) .
- Enzymatic Catalysis : Lipase-mediated resolution (e.g., Candida antarctica Lipase B) achieves >99% ee at 100 g scale .
- Process Analytical Technology (PAT) : In-line FTIR monitors FMOC protection in real-time .
Data Contradiction & Theoretical Analysis
Q. How should researchers interpret conflicting cytotoxicity data for this compound analogs?
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and adjust for assay heterogeneity (e.g., cell line variability, incubation time) .
- Mechanistic Studies : Use RNA-seq to identify off-target pathways (e.g., oxidative stress vs. apoptosis) . Framework: Apply the CATS theory (Cognitive Activation Theory of Stress) to model dose-dependent stress responses in cells .
Q. What computational methods validate the stereochemical stability of this compound?
- Density Functional Theory (DFT) : Calculate energy barriers for epimerization (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility (e.g., water vs. DMSO) . Validation: Cross-reference computational results with variable-temperature NMR (VT-NMR) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
